1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)-
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Overview
Description
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of three phenylmethyl groups attached to the nitrogen atoms at positions 2, 4, and 6 of the triazine ring. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)- typically involves the reaction of cyanuric chloride with benzylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by benzylamine groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The phenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The phenylmethyl groups enhance its binding affinity and specificity towards certain targets. Additionally, the triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexaphenyl-: Similar structure but with six phenyl groups instead of three phenylmethyl groups.
Melamine: A simpler triazine compound with three amino groups.
Cyanuric Chloride: A triazine compound with three chlorine atoms, used as a precursor in the synthesis of various derivatives.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and increase its stability. The compound’s ability to undergo various chemical reactions and form stable complexes with metals makes it valuable in both research and industrial applications.
Properties
CAS No. |
26217-88-9 |
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Molecular Formula |
C24H24N6 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-N,4-N,6-N-tribenzyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H24N6/c1-4-10-19(11-5-1)16-25-22-28-23(26-17-20-12-6-2-7-13-20)30-24(29-22)27-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H3,25,26,27,28,29,30) |
InChI Key |
WNHWOHOTTGCSET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NCC3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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